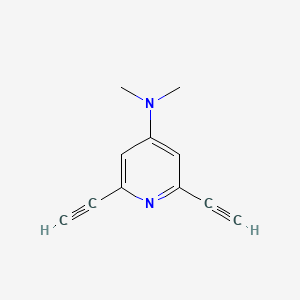
2,6-Diethynyl-N,N-dimethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It features a pyridine ring substituted with two ethynyl groups at the 2 and 6 positions and a dimethylamino group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2,6-dichloropyridine.
Substitution Reaction: The dichloropyridine undergoes a substitution reaction with ethynyl lithium to introduce the ethynyl groups at the 2 and 6 positions.
Amination: The intermediate product is then subjected to amination using dimethylamine to introduce the dimethylamino group at the 4 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Diethynyl-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2,6-Diethynyl-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with chlorine atoms instead of ethynyl groups.
2,6-Dimethylpyridin-4-amine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
4-Dimethylaminopyridine (DMAP): Commonly used as a catalyst in organic synthesis but lacks the ethynyl groups.
Uniqueness
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is unique due to the presence of ethynyl groups, which enhance its reactivity and potential for forming complex molecular structures. This makes it a valuable compound for advanced research applications in various scientific fields.
属性
CAS 编号 |
672936-36-6 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
2,6-diethynyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H10N2/c1-5-9-7-11(13(3)4)8-10(6-2)12-9/h1-2,7-8H,3-4H3 |
InChI 键 |
JXTJSMAFIRNHPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=NC(=C1)C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


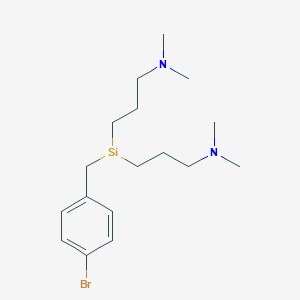

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
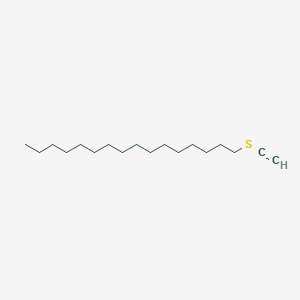
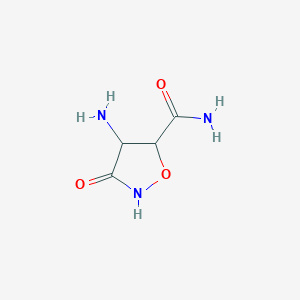

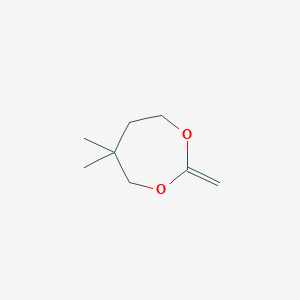
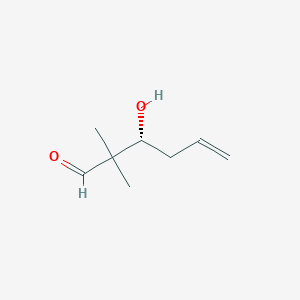
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
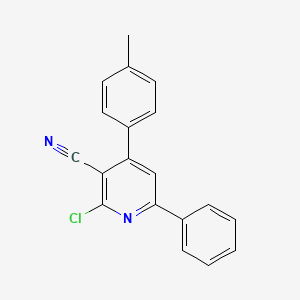
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
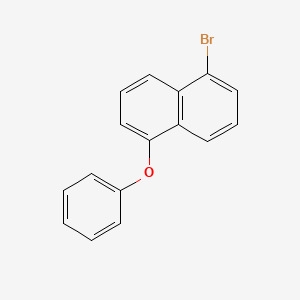
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
